(R)-(+)-4-[2-(Diphenylphosphino)-1-naphthalenyl]-N-[(R)-1-phenylethoxy]phthalazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(R)-(+)-4-[2-(Diphenylphosphino)-1-naphthalenyl]-N-[(R)-1-phenylethoxy]phthalazine: is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by its intricate molecular structure, which includes a phthalazine ring, a naphthyl group, and a diphenylphosphine moiety. These structural elements contribute to its reactivity and functionality in different chemical environments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (R)-(+)-4-[2-(Diphenylphosphino)-1-naphthalenyl]-N-[(R)-1-phenylethoxy]phthalazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Phthalazine Ring: The initial step involves the synthesis of the phthalazine ring through a cyclization reaction of appropriate precursors under acidic or basic conditions.
Attachment of the Phenylethoxy Group: The next step involves the introduction of the (1R)-1-phenylethoxy group to the phthalazine ring. This can be achieved through nucleophilic substitution reactions using suitable reagents and catalysts.
Formation of the Naphthyl Group: The naphthyl group is then introduced through a Friedel-Crafts alkylation reaction, which requires a Lewis acid catalyst such as aluminum chloride.
Introduction of the Diphenylphosphine Moiety: The final step involves the attachment of the diphenylphosphine group to the naphthyl ring. This can be achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
(R)-(+)-4-[2-(Diphenylphosphino)-1-naphthalenyl]-N-[(R)-1-phenylethoxy]phthalazine: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of phosphine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced phosphine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in anhydrous solvents.
Substitution: Various nucleophiles or electrophiles in the presence of suitable catalysts and solvents.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphine compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(R)-(+)-4-[2-(Diphenylphosphino)-1-naphthalenyl]-N-[(R)-1-phenylethoxy]phthalazine: has a wide range of applications in scientific research:
Chemistry: The compound is used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to form stable complexes with transition metals, which can be used in various catalytic processes.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. Its interactions with biological macromolecules, such as proteins and nucleic acids, are of particular interest.
Medicine: The compound is being investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In industrial applications, the compound is used as a precursor for the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of (R)-(+)-4-[2-(Diphenylphosphino)-1-naphthalenyl]-N-[(R)-1-phenylethoxy]phthalazine involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. Additionally, its interaction with biological macromolecules can modulate their activity, leading to potential therapeutic effects. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
(R)-(+)-4-[2-(Diphenylphosphino)-1-naphthalenyl]-N-[(R)-1-phenylethoxy]phthalazine: can be compared with other similar compounds, such as:
Triphenylphosphine: A widely used ligand in coordination chemistry and catalysis. While triphenylphosphine is simpler in structure, it lacks the additional functional groups present in the target compound.
Diphenylphosphine: Another related compound with similar reactivity but fewer functional groups.
Phthalazine Derivatives: Compounds containing the phthalazine ring, which exhibit similar chemical properties but differ in their substituents and overall structure.
The uniqueness of This compound
Properties
IUPAC Name |
diphenyl-[1-[4-[(1R)-1-phenylethoxy]phthalazin-1-yl]naphthalen-2-yl]phosphane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H29N2OP/c1-27(28-15-5-2-6-16-28)41-38-34-24-14-13-23-33(34)37(39-40-38)36-32-22-12-11-17-29(32)25-26-35(36)42(30-18-7-3-8-19-30)31-20-9-4-10-21-31/h2-27H,1H3/t27-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRRMWTXRDGJNLJ-HHHXNRCGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)OC2=NN=C(C3=CC=CC=C32)C4=C(C=CC5=CC=CC=C54)P(C6=CC=CC=C6)C7=CC=CC=C7 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)OC2=NN=C(C3=CC=CC=C32)C4=C(C=CC5=CC=CC=C54)P(C6=CC=CC=C6)C7=CC=CC=C7 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H29N2OP |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.